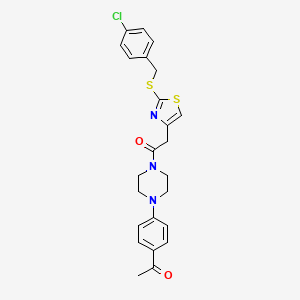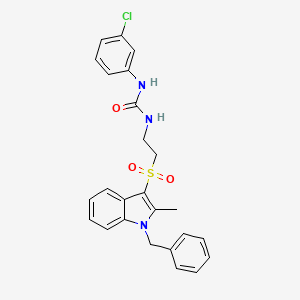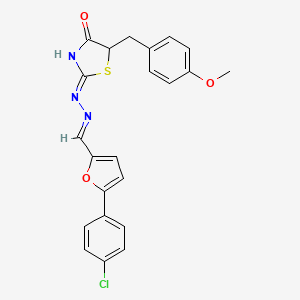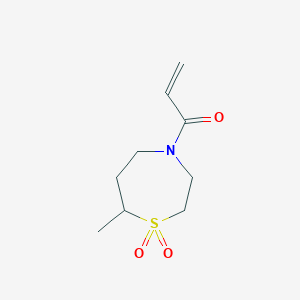![molecular formula C23H19N5O3 B2508387 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-10-7](/img/structure/B2508387.png)
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests it is a hybrid molecule incorporating elements of indole, pyridine, and pyrimidine moieties, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel synthesis of indolin-2-one derivatives, which are structurally related to the compound , was achieved through a conjugate addition of indoles onto en-1,4-dione in the presence of iodine as a catalyst . Another study reported the synthesis of spiro compounds involving isatins, which are also structurally related to the compound of interest . Additionally, a catalyst-free synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine derivatives was accomplished using a three-component reaction involving isatins . These methods highlight the potential pathways that could be adapted or modified for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings and functional groups, as indicated by the presence of indole, pyridine, and pyrimidine units. The indole moiety is known to contribute to the electronic and steric properties of molecules, affecting their biological activity . The pyridine and pyrimidine rings are also significant in medicinal chemistry, often contributing to the binding affinity of drugs to biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related studies. Indole derivatives are known to participate in various chemical reactions, including conjugate additions . The pyrimidine ring is also reactive, as seen in the regioselective amination of condensed pyrimidines . These reactions are crucial for the modification and functionalization of the core structure, potentially leading to derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly reported, related compounds provide some insight. The presence of multiple hydrogen bond donors and acceptors in the structure suggests a propensity for forming hydrogen-bonded frameworks, which can influence solubility and crystal packing . The polarized electronic structure of related compounds also suggests potential for varied solubility and reactivity, which are important considerations in drug design and synthesis .
Applications De Recherche Scientifique
Domino Knoevenagel Condensation–Michael Addition–Cyclization
Researchers have investigated a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting an organocatalyst-assisted process that serves as a notable addition to group-assistant-purification (GAP) chemistry. This method allows the avoidance of chromatography and recrystallization for purification, simplifying the process to obtain pure products by washing the crude products with ethanol (Ahadi et al., 2014).
Synthesis of Ellipticine Quinone from Isatin
A study explored a new route for synthesizing ellipticine quinone from isatin, demonstrating the conversion of 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which is a key intermediate for further transformation into ellipticine quinone (Ramkumar & Nagarajan, 2014).
Metal-Free Synthesis of Spiro Derivatives
A novel approach to the metal-free synthesis of spiro derivatives, including spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, has been described. This synthesis utilizes four-component domino reactions in water, showcasing a green chemistry perspective by avoiding extraction and purification steps, thus minimizing waste generation (Balamurugan et al., 2011).
Construction of Substituted Pyrimido[4,5-d]pyrimidones
Another research focused on the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes, leading to the construction of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This method represents a significant contribution to the synthesis of pyrimidine derivatives with varied substitutions (Hamama et al., 2012).
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-20(26-12-9-17-6-1-2-7-18(17)26)15-27-19-8-4-11-25-21(19)22(30)28(23(27)31)14-16-5-3-10-24-13-16/h1-8,10-11,13H,9,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXSOIMSVWMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)
